![molecular formula C11H12BrNO B582173 N-[1-(4-Bromophenyl)cyclopropyl]acetamide CAS No. 1330750-29-2](/img/structure/B582173.png)

N-[1-(4-Bromophenyl)cyclopropyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

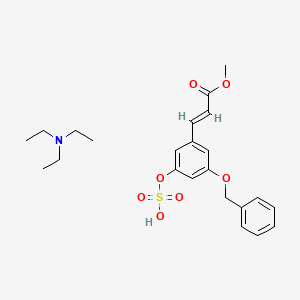

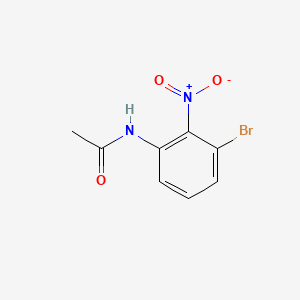

“N-[1-(4-Bromophenyl)cyclopropyl]acetamide” is a chemical compound with the CAS Number: 1330750-29-2 . It has a molecular weight of 254.13 .

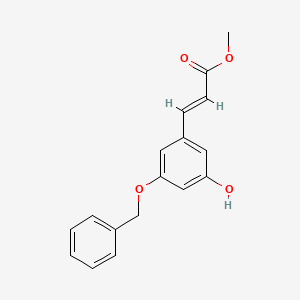

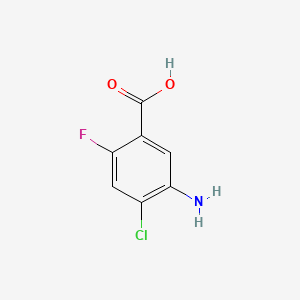

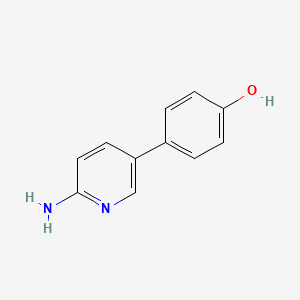

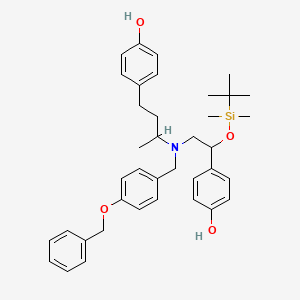

Molecular Structure Analysis

The molecular structure of “N-[1-(4-Bromophenyl)cyclopropyl]acetamide” is represented by the formula C11H12BrNO . The InChI Code for this compound is 1S/C11H12BrNO/c1-8(14)13-11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

“N-[1-(4-Bromophenyl)cyclopropyl]acetamide” has a molecular weight of 254.13 .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

N-[1-(4-Bromophenyl)cyclopropyl]acetamide derivatives have been explored for their potential pharmacological applications, including cytotoxicity, anti-inflammatory, analgesic, and antipyretic properties. A study by Rani et al. (2016) synthesized a series of these compounds, showing some with activities comparable to standard drugs, attributed to the presence of bromo, tert-butyl, and nitro groups.

Conformational Behavior

The conformational features of secondary N-cyclopropyl amides, including N-[1-(4-Bromophenyl)cyclopropyl]acetamide, have been studied for their unique behavior. Gonzalez‐de‐Castro et al. (2015) highlighted unexpected E-rotamer percentages and ortho conformations, providing insight into the structural dynamics that may influence biological activity.

Chemical Synthesis Advances

In chemical synthesis, Tang et al. (2014) discussed the reductive acetylation of oximes mediated by Iron(II) acetate to produce N-acetyl enamides, including N-[1-(4-Bromophenyl)vinyl]acetamide, showcasing a method for preparing acyclic N-acetyl α-arylenamides.

Potential Pesticide Applications

Derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including those with a N-[1-(4-Bromophenyl)cyclopropyl] moiety, were characterized by Olszewska et al. (2008) for their potential as pesticides. Their structural elucidation could aid in the development of new agricultural chemicals.

Analytical Method Developments

In analytical chemistry, derivatives related to N-[1-(4-Bromophenyl)cyclopropyl]acetamide, such as N-(4-hydroxyphenyl)acetamide, are utilized in the development of rapid chemometric methods for drug analysis. Kanthale et al. (2020) described a method for estimating paracetamol and ibuprofen, showcasing the importance of such compounds in enhancing analytical techniques.

Enzyme Inhibition Studies

Compounds incorporating N-[1-(4-Bromophenyl)cyclopropyl] moieties have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications. Boztaş et al. (2019) demonstrated that these derivatives could be effective inhibitors, indicating their potential in designing drugs for treating diseases like Alzheimer's and Parkinson's.

Radical Scavenging Activities

The free radical scavenging activities of N-[1-(4-Bromophenyl)cyclopropyl]acetamide derivatives have been explored to assess their antioxidant potential. Boudebbous et al. (2021) studied the mechanisms and found significant scavenging activity, highlighting the potential of these compounds in oxidative stress-related therapies.

Safety And Hazards

The safety data sheet for a similar compound, 4`-Bromoacetanilide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

N-[1-(4-bromophenyl)cyclopropyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(14)13-11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDHJWBXLYVJEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677696 |

Source

|

| Record name | N-[1-(4-Bromophenyl)cyclopropyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-Bromophenyl)cyclopropyl]acetamide | |

CAS RN |

1330750-29-2 |

Source

|

| Record name | Acetamide, N-[1-(4-bromophenyl)cyclopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(4-Bromophenyl)cyclopropyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)

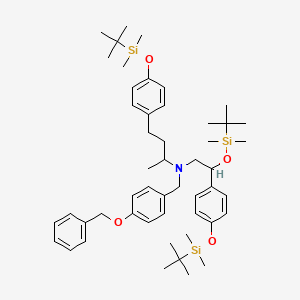

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)

![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)